molecular formula C21H15ClN2OS B2461327 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 289490-99-9

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B2461327
CAS RN: 289490-99-9
M. Wt: 378.87
InChI Key: YHORBRLHLYGKSE-UHFFFAOYSA-N
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Description

“4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C15H11ClN2OS . It is related to a series of compounds that have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Anticancer Properties

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, like its related compounds, has been explored for its potential anticancer properties. Research indicates that compounds within this chemical family have shown significant anticancer activity across various cancer cell lines. For instance, a series of substituted benzamides were synthesized and tested for their effectiveness against breast, lung, colon, and ovarian cancer cell lines, with several derivatives demonstrating higher anticancer activities than the reference drug, etoposide (Ravinaik et al., 2021). This highlights the potential of such compounds in the development of new anticancer therapies.

Antimicrobial and Antifungal Effects

Another avenue of research for derivatives of 4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is in antimicrobial and antifungal applications. A study on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated potent antimicrobial activity against various bacterial and fungal strains, suggesting their utility in combating infectious diseases (Bikobo et al., 2017). This research supports the exploration of benzothiazole derivatives as potential antimicrobial agents.

Safety and Hazards

The safety and hazards associated with “4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide” are not specified in the retrieved documents .

properties

IUPAC Name

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-13-2-11-18-19(12-13)26-21(24-18)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORBRLHLYGKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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